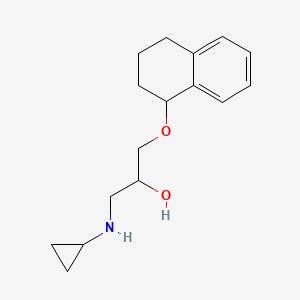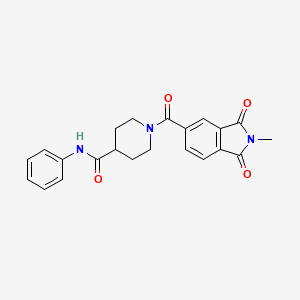
Azocan-1-yl(pyridin-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azocan-1-yl(pyridin-3-yl)methanone, also known as APC, is a chemical compound that has been extensively studied for its potential applications in scientific research. APC is a heterocyclic compound that contains both an azocane ring and a pyridine ring, and it is synthesized through a multi-step process that involves the reaction of pyridine with various reagents.
Mécanisme D'action
The mechanism of action of Azocan-1-yl(pyridin-3-yl)methanone is not fully understood, but it is thought to involve the modulation of nicotinic acetylcholine receptors. Nicotinic acetylcholine receptors are ion channels that are involved in the transmission of signals between neurons, and they are important targets for the treatment of various neurological disorders.
Biochemical and Physiological Effects
Azocan-1-yl(pyridin-3-yl)methanone has been shown to have a number of biochemical and physiological effects, particularly in the brain. Azocan-1-yl(pyridin-3-yl)methanone has been shown to modulate the release of dopamine, a neurotransmitter that is involved in the reward pathway and is implicated in addiction. Additionally, Azocan-1-yl(pyridin-3-yl)methanone has been shown to have effects on other neurotransmitter systems, including serotonin and norepinephrine.
Avantages Et Limitations Des Expériences En Laboratoire
Azocan-1-yl(pyridin-3-yl)methanone has a number of advantages for use in lab experiments. It has a high affinity for certain types of nicotinic acetylcholine receptors, which makes it a useful tool for studying the role of these receptors in various physiological processes. Additionally, Azocan-1-yl(pyridin-3-yl)methanone has been shown to have potential applications in the study of addiction, which is an area of active research. However, there are also limitations to the use of Azocan-1-yl(pyridin-3-yl)methanone in lab experiments. It is a relatively complex molecule, which makes synthesis challenging, and it may have off-target effects that could complicate data interpretation.
Orientations Futures
There are a number of potential future directions for research on Azocan-1-yl(pyridin-3-yl)methanone. One area of active research is the development of more efficient synthesis methods for Azocan-1-yl(pyridin-3-yl)methanone, which could improve the yield and purity of the final product. Additionally, there is ongoing research into the potential therapeutic applications of Azocan-1-yl(pyridin-3-yl)methanone, particularly in the treatment of neurological disorders such as addiction. Finally, there is interest in exploring the potential use of Azocan-1-yl(pyridin-3-yl)methanone as a tool for studying the role of nicotinic acetylcholine receptors in various physiological processes.
Méthodes De Synthèse
The synthesis of Azocan-1-yl(pyridin-3-yl)methanone involves the reaction of pyridine with a series of reagents, including sodium hydride, methyl iodide, and 1-bromooctane. The reaction proceeds through a series of intermediates, ultimately resulting in the formation of Azocan-1-yl(pyridin-3-yl)methanone. The synthesis of Azocan-1-yl(pyridin-3-yl)methanone has been extensively studied, and various modifications to the reaction conditions have been explored to improve the yield and purity of the final product.
Applications De Recherche Scientifique
Azocan-1-yl(pyridin-3-yl)methanone has been studied for its potential applications in scientific research, particularly in the field of neuroscience. Azocan-1-yl(pyridin-3-yl)methanone has been shown to have a high affinity for certain types of nicotinic acetylcholine receptors, which are important targets for the treatment of various neurological disorders. Additionally, Azocan-1-yl(pyridin-3-yl)methanone has been shown to have potential applications in the study of addiction, as it has been shown to modulate the release of dopamine in the brain.
Propriétés
IUPAC Name |
azocan-1-yl(pyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c16-13(12-7-6-8-14-11-12)15-9-4-2-1-3-5-10-15/h6-8,11H,1-5,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGALFFGFKVLJLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CCC1)C(=O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azocan-1-yl(pyridin-3-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2,4-dimethylphenyl)methyl]-N,1-dimethyl-6-oxopyridazine-3-carboxamide](/img/structure/B7540155.png)

![(4-Chlorophenyl)-(8-methyl-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)methanone](/img/structure/B7540169.png)
![N-[(4-methylphenyl)methyl]-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B7540173.png)
![3,4-dimethoxy-N-[3-(8-methyl-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-3-oxopropyl]benzenesulfonamide](/img/structure/B7540176.png)
![(2-Bromophenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone](/img/structure/B7540189.png)
![2-cyano-N-{[(3,4-difluorophenyl)carbamoyl]methyl}-3-(2,5-dimethyl-1-propyl-1H-pyrrol-3-yl)prop-2-enamide](/img/structure/B7540194.png)
![1-[2-[2-methyl-4-(4-methylphenyl)-1,3-thiazol-5-yl]acetyl]-N-phenylpiperidine-4-carboxamide](/img/structure/B7540206.png)
![1-(2-cyano-2-{[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}acetyl)-N-phenylpiperidine-4-carboxamide](/img/structure/B7540209.png)

![6-(7-methylimidazo[1,2-a]pyridin-2-yl)-4H-1,4-benzoxazin-3-one](/img/structure/B7540230.png)

![N-[3-(methoxymethyl)phenyl]-1-oxo-2H-isoquinoline-3-carboxamide](/img/structure/B7540262.png)
![N-[3-(methoxymethyl)phenyl]-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B7540267.png)